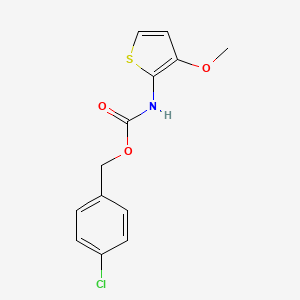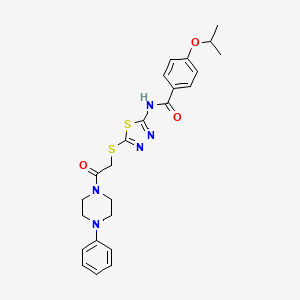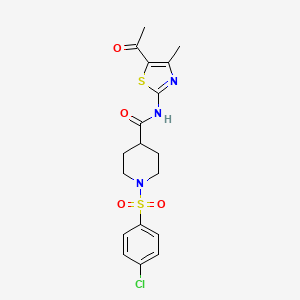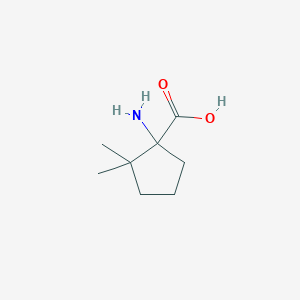
4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate (CB-MTC) is a synthetic organic compound that is used in various scientific research applications. It is a member of the carbamate family of compounds, which are known for their ability to form strong covalent bonds with other molecules. CB-MTC is a versatile compound that has been used in a variety of laboratory experiments, including those involving protein-ligand interactions, enzyme inhibition, and cell signaling.
Scientific Research Applications
Synthesis and Chemical Properties
4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate is involved in the synthesis of various chemical compounds with potential applications in scientific research. For instance, the study on Multi-13 C-labelled inhibitors of tubulin assembly presents the synthesis of methyl N-(1H-benzimidazol-2-yl) carbamates with various substituents, which are enriched in carbon-13 at specific positions. These compounds, including derivatives with chlorobenzyl groups, are synthesized for their potential use in understanding tubulin assembly, a critical process in cell division and a target for cancer therapy (Cheung, H. H. A., Chau, D., & Lacey, E., 1987).
Another study on Directed Lithiation describes the lithiation process of compounds, including those with chlorobenzyl and methoxyphenyl groups. These processes are critical for introducing various functional groups into compounds, leading to the synthesis of complex molecules for pharmaceutical applications (Smith, K., El‐Hiti, G., & Alshammari, M., 2013).
Electronic and Spectroscopic Analysis
The Electronic, Nonlinear Optical and Spectroscopic Analysis of heterocyclic compounds, including those with chlorobenzyl and methoxybenzyl groups, explores their electronic properties and potential applications in materials science. These compounds' electronic properties, such as ionization potential and electron affinity, are studied for their relevance in designing materials with specific optical and electronic functions (Beytur, M., & Avinca, I., 2021).
Pharmacological Applications
In the domain of pharmacology, Prodrugs for amidines research has synthesized carbamate analogues of compounds for evaluating their potential as prodrugs against Pneumocystis carinii pneumonia (PCP). This study underscores the importance of chlorobenzyl and methoxybenzyl groups in the development of therapeutic agents, showcasing their potential in enhancing drug efficacy and reducing toxicity (Rahmathullah, S. M., Hall, J. E., Bender, B. C., McCurdy, D. R., Tidwell, R. R., & Boykin, D. W., 1999).
Photocatalytic Applications
The research on Selective photocatalytic oxidation highlights the use of titanium dioxide for oxidizing benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into their corresponding aldehydes. This study presents a novel approach to photocatalytic reactions, potentially useful in environmental and synthetic chemistry for the selective oxidation of organic compounds (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).
properties
IUPAC Name |
(4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQXNMMCXCGZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326377 |
Source


|
| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477845-97-9 |
Source


|
| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
methanone](/img/structure/B2861807.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)